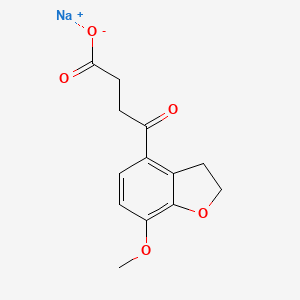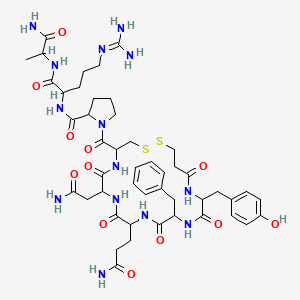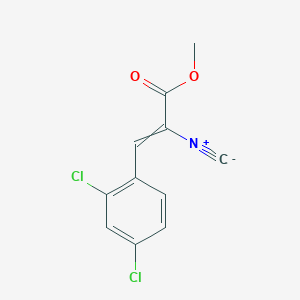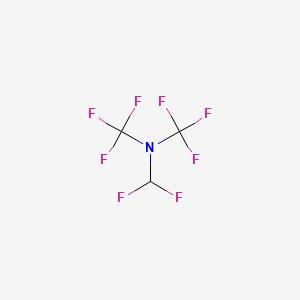
Difluoromethylbis(trifluoromethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylbis(trifluoromethyl)amine: is a chemical compound with the molecular formula C₃HF₈N and a molecular weight of 203.0340 g/mol It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One method involves the use of CF₃SO₂Na (sodium trifluoromethanesulfinate) as a reagent, which allows for the trifluoromethylation of secondary amines under mild conditions . Another approach involves the use of metal-based methods to transfer CF₂H groups to specific sites on the molecule .
Industrial Production Methods: Industrial production methods for difluoromethylbis(trifluoromethyl)amine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Difluoromethylbis(trifluoromethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the amine.
Common Reagents and Conditions: Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various metal catalysts for other transformations . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated amines, while substitution reactions can produce a variety of substituted amine derivatives .
Aplicaciones Científicas De Investigación
Difluoromethylbis(trifluoromethyl)amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of difluoromethylbis(trifluoromethyl)amine involves its ability to form strong bonds with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Trifluoromethylamine: Contains a single trifluoromethyl group attached to an amine.
Difluoromethylamine: Contains a single difluoromethyl group attached to an amine.
Trifluoromethylbis(difluoromethyl)amine: Contains both trifluoromethyl and difluoromethyl groups, similar to difluoromethylbis(trifluoromethyl)amine.
Uniqueness: this compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one type of fluorinated group .
Propiedades
Número CAS |
73563-15-2 |
|---|---|
Fórmula molecular |
C3HF8N |
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
N-(difluoromethyl)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3HF8N/c4-1(5)12(2(6,7)8)3(9,10)11/h1H |
Clave InChI |
BOXXLRRPGNOFCW-UHFFFAOYSA-N |
SMILES canónico |
C(N(C(F)(F)F)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



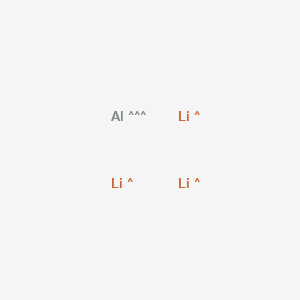
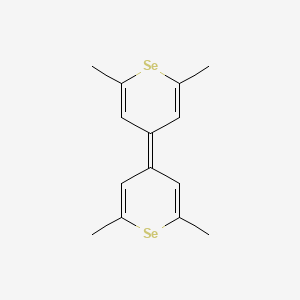

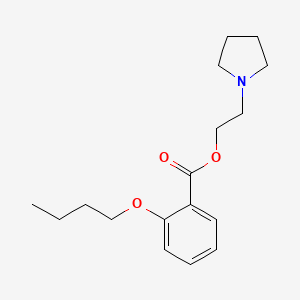
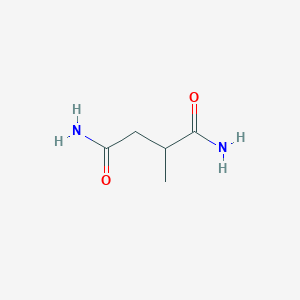

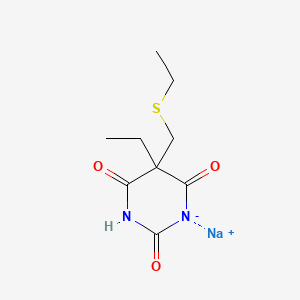

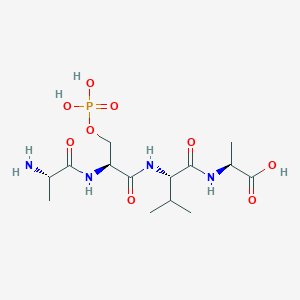
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
